4-(4-Methylphenyl)-2-methylsulfanyl-6-morpholin-4-ylpyrimidine-5-carbonitrile
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Overview
Description
4-(4-Methylphenyl)-2-methylsulfanyl-6-morpholin-4-ylpyrimidine-5-carbonitrile is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with a methylphenyl group, a methylsulfanyl group, a morpholinyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)-2-methylsulfanyl-6-morpholin-4-ylpyrimidine-5-carbonitrile typically involves multiple steps, starting from readily available precursors
Cyclization Reaction: The pyrimidine ring can be synthesized by reacting appropriate precursors under cyclization conditions. For example, a reaction between a suitable nitrile and an amine in the presence of a base can form the pyrimidine core.
Substitution Reactions: The introduction of the methylphenyl, methylsulfanyl, and morpholinyl groups can be achieved through substitution reactions. These reactions often require specific reagents and catalysts to ensure the correct substitution pattern.
Final Steps:
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenyl)-2-methylsulfanyl-6-morpholin-4-ylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-(4-Methylphenyl)-2-methylsulfanyl-6-morpholin-4-ylpyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as conductive polymers or organic semiconductors.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It can be used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)-2-methylsulfanyl-6-morpholin-4-ylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole Derivatives: These compounds share the methylsulfonylphenyl group and have been studied for their antimicrobial and anti-inflammatory activities.
Sulfonamide Compounds: Compounds like {4-nitrophenyl}sulfonyltryptophan have similar sulfonyl groups and are used in various biological applications.
Uniqueness
4-(4-Methylphenyl)-2-methylsulfanyl-6-morpholin-4-ylpyrimidine-5-carbonitrile is unique due to its combination of substituents, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-(4-methylphenyl)-2-methylsulfanyl-6-morpholin-4-ylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-12-3-5-13(6-4-12)15-14(11-18)16(20-17(19-15)23-2)21-7-9-22-10-8-21/h3-6H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRVLKSQISVJHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)N3CCOCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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